molecular formula C18H24N2O B3866850 N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine

N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine

Cat. No. B3866850
M. Wt: 284.4 g/mol
InChI Key: KCBPIAPXCGUZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine, also known as LY-278584, is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been extensively studied for its potential application in the field of medicinal chemistry due to its pharmacological properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine involves the binding of the compound to the serotonin 5-HT2A receptor. The binding of the compound to the receptor results in the activation of various signaling pathways, including the phospholipase C pathway and the arachidonic acid pathway. The activation of these pathways leads to the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to modulate the activity of various ion channels, including the potassium and calcium channels. The compound has been shown to have a potential neuroprotective effect by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments. The compound has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. The compound is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations for lab experiments. The compound has a relatively low solubility in water, which can make it difficult to use in some experiments. The compound also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine. One potential direction is to study the compound's potential application in the treatment of various neurological and psychiatric disorders. Another potential direction is to study the compound's mechanism of action in more detail, including its interaction with other receptors and signaling pathways. Additionally, there is a need to develop more potent and selective analogs of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine to improve its pharmacological properties and reduce its limitations.

Scientific Research Applications

N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The compound has been studied for its potential application in the treatment of various diseases, including schizophrenia, depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

N-cycloheptyl-8-methoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-12-17(19-14-8-5-3-4-6-9-14)20-18-15(13)10-7-11-16(18)21-2/h7,10-12,14H,3-6,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBPIAPXCGUZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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